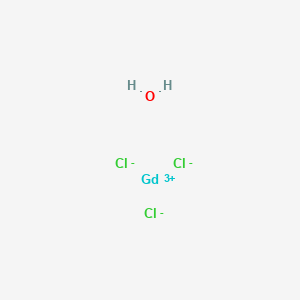

Gadoliniumchlorid (GdCl3), Hydrat (8CI,9CI)

Übersicht

Beschreibung

Gadolinium chloride, hydrate, is a chemical compound with the formula GdCl3·xH2O. It is a colorless, hygroscopic, water-soluble solid. The compound is commonly encountered as a hexahydrate, GdCl3·6H2O. Gadolinium chloride is of special interest due to the unique properties of the gadolinium ion (Gd3+), which has the maximum number of unpaired spins possible for known elements. This high magnetism and symmetry make gadolinium chloride a valuable component in various scientific applications, including nuclear magnetic resonance (NMR) spectroscopy and magnetic resonance imaging (MRI) .

Wissenschaftliche Forschungsanwendungen

Gadolinium chloride, hydrate, has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of gadolinium-based compounds and materials.

Biology: Employed in studies involving gadolinium’s effects on biological systems.

Medicine: Utilized as a contrast agent in MRI due to its paramagnetic properties.

Industry: Applied in the production of high-performance materials, including superconductors and phosphors.

Wirkmechanismus

Target of Action

Gadolinium chloride (GdCl3) primarily targets the Calcium-Sensing Receptor (CaSR) . The CaSR is a G-protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis in the body. It is widely expressed in various tissues, including the parathyroid gland and kidneys .

Mode of Action

Gadolinium chloride acts as an agonist of the CaSR . By binding to this receptor, it can modulate the receptor’s activity, leading to a series of intracellular events .

Biochemical Pathways

Upon activation of the CaSR by gadolinium chloride, there is an increase in the phosphorylation of ERK1/2, a key player in the MAPK signaling pathway . This leads to the activation of caspase-3, an enzyme that plays a vital role in programmed cell death or apoptosis .

Pharmacokinetics

As a metal precursor, it is used in applications such as dual-mode mri contrasting agents , suggesting that it may have good bioavailability.

Result of Action

The activation of caspase-3 by gadolinium chloride leads to apoptosis, or programmed cell death . This can result in the reduction of Bcl-2 expression, a protein that inhibits cell death, and an increase in Bax expression, a protein that promotes cell death .

Biochemische Analyse

Biochemical Properties

Gadolinium Chloride(GdCl3), hydrate (8CI,9CI) is known to interact with certain biomolecules. It is a specific calcium-sensing receptor (CaSR) agonist . This means it can bind to the CaSR and activate it, leading to various biochemical reactions .

Cellular Effects

Gadolinium Chloride(GdCl3), hydrate (8CI,9CI) has been shown to have significant effects on cells. For instance, it has been used as a macrophage inhibitor, inhibiting the specialized liver macrophages, Kupffer cells that line the walls of the sinusoids .

Molecular Mechanism

The molecular mechanism of Gadolinium Chloride(GdCl3), hydrate (8CI,9CI) involves its interaction with the calcium-sensing receptor (CaSR). By acting as an agonist for this receptor, it can influence various cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Gadolinium chloride can be synthesized through several methods:

- Reaction: 10 NH4Cl + Gd2O3 → 2 (NH4)2[GdCl5] + 6 NH3 + 3 H2O

- Decomposition: (NH4)2[GdCl5] → GdCl3 + 2 NH4Cl

Ammonium Chloride Route: This involves the initial synthesis of ammonium pentachlorogadolinate (NH4)2[GdCl5] from gadolinium oxide (Gd2O3) and ammonium chloride (NH4Cl) at 230°C.

Direct Reaction with Hydrochloric Acid: Gadolinium metal reacts with hydrochloric acid (HCl) at 600°C to form gadolinium chloride.

Industrial Production Methods: The ammonium chloride route is more popular and less expensive than other methods. The hexahydrate form, GdCl3·6H2O, is prepared by dissolving gadolinium oxide or gadolinium chloride in concentrated hydrochloric acid followed by evaporation .

Types of Reactions:

Thermal Dehydration: Gadolinium chloride hydrate undergoes thermal dehydration to form gadolinium oxychloride (GdOCl) and hydrochloric acid (HCl).

Common Reagents and Conditions:

Hydrochloric Acid (HCl): Used in the synthesis and hydrolysis reactions.

Ammonium Chloride (NH4Cl): Used in the ammonium chloride route for synthesis.

Major Products:

Gadolinium Oxychloride (GdOCl): Formed during thermal dehydration.

Gadolinium Hydroxide (Gd(OH)3): Formed during hydrolysis.

Vergleich Mit ähnlichen Verbindungen

Gadolinium chloride can be compared with other gadolinium halides and similar compounds:

Gadolinium Fluoride (GdF3): Similar in terms of gadolinium content but differs in its fluoride anion, which affects its solubility and reactivity.

Gadolinium Bromide (GdBr3): Similar structure but with bromide anions, leading to different chemical properties.

Gadolinium Oxide (Gd2O3): A common gadolinium compound used in various applications, including as a precursor for other gadolinium compounds.

Gadolinium chloride’s unique properties, such as its high solubility and strong magnetic characteristics, make it particularly valuable in applications requiring high magnetic susceptibility and solubility in water.

Eigenschaften

IUPAC Name |

gadolinium(3+);trichloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Gd.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVCBXHAHBCOMV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Cl-].[Cl-].[Cl-].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3GdH2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941148 | |

| Record name | Gadolinium chloride--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13450-84-5, 19423-81-5 | |

| Record name | Gadolinium trichloride hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13450-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gadolinium chloride (GdCl3), hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019423815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gadolinium chloride--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gadolinium(III) chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)